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Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(1H-
pyrazol-1-ylmethyl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry

and materials science.[1][2] The structural integrity of such molecules is paramount for their

application, and rigorous characterization is the cornerstone of reliable research and

development. This document details the expected data from Nuclear Magnetic Resonance (¹H

and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Electrospray Ionization

Mass Spectrometry (ESI-MS). Each section includes an in-depth analysis of the spectral

features, causality behind experimental choices, and detailed, field-proven protocols for data

acquisition, designed to serve as a self-validating system for researchers, scientists, and drug

development professionals.

Molecular Structure and Properties
4-(1H-pyrazol-1-ylmethyl)benzoic acid is comprised of a benzoic acid moiety linked to a

pyrazole ring via a methylene bridge. This unique combination of an aromatic carboxylic acid

and a nitrogen-containing heterocycle defines its chemical properties and, consequently, its

spectroscopic signature.

Molecular Formula: C₁₁H₁₀N₂O₂

Molecular Weight: 202.21 g/mol
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IUPAC Name: 4-[(1H-pyrazol-1-yl)methyl]benzoic acid

Figure 1: Molecular Structure of 4-(1H-pyrazol-1-ylmethyl)benzoic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of

organic molecules. For 4-(1H-pyrazol-1-ylmethyl)benzoic acid, both ¹H and ¹³C NMR provide

unambiguous confirmation of its structure.

¹H NMR Spectroscopic Data
The proton NMR spectrum reveals distinct signals for each type of proton in the molecule. The

choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over

chloroform (CDCl₃) as it reliably allows for the observation of the acidic carboxylic acid proton,

which can sometimes undergo rapid exchange and become unobservable in other solvents.[3]

[4]

Table 1: Expected ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.95 Broad Singlet 1H -COOH

~7.95 Doublet (d) 2H Ar-H (ortho to COOH)

~7.70 Singlet (s) 1H Pyrazole H-5

~7.45 Singlet (s) 1H Pyrazole H-3

~7.40 Doublet (d) 2H Ar-H (ortho to CH₂)

~6.25 Triplet (t) 1H Pyrazole H-4

| ~5.50 | Singlet (s) | 2H | -CH₂- |

Data are synthesized based on spectral data for analogous pyrazole and benzoic acid

derivatives.[3][5][6]
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Expertise & Causality:

The carboxylic acid proton (~12.95 ppm) is significantly deshielded due to the

electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding,

resulting in a very downfield and broad signal.[3]

The aromatic protons on the benzene ring appear as two distinct doublets, characteristic of a

1,4-disubstituted pattern. The protons ortho to the electron-withdrawing carboxyl group

(~7.95 ppm) are further downfield than those ortho to the methylene bridge (~7.40 ppm).

The pyrazole protons show characteristic shifts. H-3 and H-5 are adjacent to a nitrogen atom

and appear as singlets (or narrow doublets), while H-4 is coupled to both and appears as a

triplet.[7]

The methylene bridge protons (~5.50 ppm) appear as a sharp singlet, integrating to 2H,

confirming the link between the two ring systems.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides a count of the unique carbon environments within the

molecule.

Table 2: Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~167.5 -COOH

~141.0 Ar-C (ipso to CH₂)

~139.5 Pyrazole C-5

~131.0 Ar-C (ipso to COOH)

~130.0 Ar-CH (ortho to COOH)

~129.5 Pyrazole C-3

~127.5 Ar-CH (ortho to CH₂)

~106.0 Pyrazole C-4
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| ~55.0 | -CH₂- |

Data are synthesized based on spectral data for analogous pyrazole and benzoic acid

derivatives.[3][7]

Expertise & Causality:

The carboxyl carbon (~167.5 ppm) is the most deshielded carbon due to its sp² hybridization

and direct attachment to two oxygen atoms.

The aromatic and pyrazole carbons resonate in the typical range of ~105-141 ppm. The

specific shifts are influenced by their position relative to substituents (the carboxyl group, the

methylene bridge, and nitrogen atoms).

The aliphatic methylene carbon (~55.0 ppm) is the most shielded carbon, appearing

significantly upfield.

Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.

Sample Preparation:

Accurately weigh 5-10 mg of 4-(1H-pyrazol-1-ylmethyl)benzoic acid.[7]

Dissolve the sample in approximately 0.6 mL of high-purity DMSO-d₆. The use of DMSO-

d₆ is crucial for observing the exchangeable -COOH proton.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup (500 MHz Spectrometer):

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature

(~298 K).

Lock the spectrometer on the deuterium signal of DMSO-d₆ and perform shimming to

optimize magnetic field homogeneity.
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¹H NMR Acquisition:

Acquire the spectrum with typical parameters: spectral width of 16 ppm, pulse angle of

30°, relaxation delay of 2 seconds, and 16 scans for good signal-to-noise.[7]

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum with typical parameters: spectral width of 240

ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a minimum of 1024 scans to

achieve adequate signal intensity.[7]

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C

spectrum to the DMSO carbon signal (δ 39.52 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups

present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key FT-IR Absorption Bands (KBr Pellet)
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Functional Group

3300–2500
O-H Stretch (H-
bonded)

Broad, Strong
Carboxylic Acid (-
COOH)

~3120
C-H Stretch

(Aromatic/Pyrazole)
Medium Ar-H, Pz-H

~1690 C=O Stretch Strong
Carboxylic Acid (-

COOH)

~1610, ~1550 C=C & C=N Stretches Medium
Aromatic & Pyrazole

Rings

~1420 C-O-H Bend Medium
Carboxylic Acid (-

COOH)

| ~1300 | C-O Stretch | Strong | Carboxylic Acid (-COOH) |

Data are synthesized based on characteristic frequencies for known functional groups.[7][8][9]

Expertise & Causality:

The most diagnostic feature is the extremely broad O-H stretching absorption from 3300 to

2500 cm⁻¹. This breadth is a direct result of strong intermolecular hydrogen bonding

between the carboxylic acid groups, forming dimers in the solid state.[9]

The strong, sharp C=O stretching band at ~1690 cm⁻¹ is characteristic of a carboxylic acid

carbonyl group that is part of a hydrogen-bonded dimer and conjugated with an aromatic

ring.

Absorptions in the 1610-1450 cm⁻¹ region confirm the presence of both the aromatic

benzene and heterocyclic pyrazole rings.[7]

Experimental Protocol: KBr Pellet Method
This method is a standard and reliable way to prepare solid samples for transmission FT-IR

analysis.
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Grind KBr

Mix Sample & KBr (1:100 ratio)

Grind Sample (1-2 mg)

Load Mixture into Pellet Die

Apply Pressure (8-10 tons) under Vacuum

Obtain Transparent Pellet

Analyze in FTIR

Click to download full resolution via product page

Figure 2: Workflow for KBr Pellet Preparation

Preparation:

Gently grind ~100-200 mg of spectroscopic grade Potassium Bromide (KBr) in an agate

mortar to a fine powder. KBr is hygroscopic; therefore, this process should be performed

quickly in a low-humidity environment.

In a separate clean agate mortar, grind 1-2 mg of the 4-(1H-pyrazol-1-ylmethyl)benzoic
acid sample to a fine, consistent powder.

Mixing:
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Add the ground KBr to the mortar containing the sample. The typical sample-to-KBr ratio

should be approximately 1:100.[8]

Mix thoroughly by gentle grinding for about a minute to ensure the sample is

homogeneously dispersed within the KBr matrix.

Pellet Formation:

Transfer the mixture to a pellet die.

Place the die into a hydraulic press and connect it to a vacuum pump to remove entrapped

air and moisture, which can cause scattering or unwanted absorption bands.

Apply pressure (typically 8-10 tons) for several minutes until a clear, transparent pellet is

formed.

Analysis:

Carefully remove the transparent pellet from the die and place it in the sample holder of

the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment first, then acquire the

sample spectrum (typically scanning from 4000 to 400 cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering insights into its structure.

Electrospray Ionization (ESI) is an ideal "soft" ionization technique for this molecule as it

minimizes fragmentation, allowing for clear observation of the molecular ion.[10]

Table 4: Expected ESI-MS Data
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Ionization Mode m/z (amu) Ion Assignment

Positive (ESI+) 203.08 [M+H]⁺

Positive (ESI+) 185.07 [M+H - H₂O]⁺

Positive (ESI+) 158.07 [M+H - COOH]⁺ or [C₁₀H₁₀N₂]⁺

Positive (ESI+) 81.05
[C₄H₅N₂]⁺ (Protonated

Pyrazolylmethyl cation)

Negative (ESI-) 201.07 [M-H]⁻

| Negative (ESI-) | 157.07 | [M-H - CO₂]⁻ |

Masses are calculated based on the molecular formula C₁₁H₁₀N₂O₂.

Expertise & Causality:

In positive ion mode (ESI+), the molecule is readily protonated, likely on one of the pyrazole

nitrogen atoms, to give the [M+H]⁺ ion at m/z 203.08.

Common fragmentation pathways include the loss of water ([M+H - H₂O]⁺) and the loss of

the carboxyl group as a radical.

The most significant fragmentation is often the cleavage of the benzylic C-C bond, leading to

the loss of the carboxyl group, or the C-N bond of the methylene bridge. A key fragment

observed is often the pyrazolylmethyl cation at m/z 81.05.

In negative ion mode (ESI-), deprotonation of the highly acidic carboxylic acid proton occurs,

yielding the [M-H]⁻ ion at m/z 201.07. A characteristic fragmentation for deprotonated

benzoic acids is the loss of carbon dioxide (44 amu), resulting in a fragment at m/z 157.07.

[11]
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[C₄H₅N₂]⁺
m/z = 81.05

- C₆H₅
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Figure 3: Proposed ESI+ Fragmentation Pathway

Experimental Protocol: ESI-MS Data Acquisition
Sample Preparation:

Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture such as

50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium

hydroxide for negative mode. Formic acid aids in protonation for ESI+.

Instrumentation (LC-QTOF MS):

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Set the ESI source parameters: capillary voltage typically between 3-4.5 kV, nebulizer gas

pressure, and drying gas flow and temperature optimized for the specific instrument and

solvent system.

Data Acquisition:

Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500

amu).
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For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 203.08)

in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert

gas (e.g., argon or nitrogen) in a collision cell to generate product ions, which are then

analyzed in the second mass analyzer.

Conclusion
The collective spectroscopic data from NMR, FT-IR, and MS provides a definitive and multi-

faceted confirmation of the structure of 4-(1H-pyrazol-1-ylmethyl)benzoic acid. ¹H and ¹³C

NMR spectroscopy elucidates the precise carbon-hydrogen framework, FT-IR confirms the

presence of key functional groups, particularly the hydrogen-bonded carboxylic acid, and mass

spectrometry verifies the molecular weight and provides insight into the molecule's stability and

fragmentation patterns. The protocols and interpretations provided in this guide offer a robust

framework for the validation and quality control of this compound in a research or industrial

setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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